3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one
Overview
Description
3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and an ethoxybutenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethyl acetoacetate attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylsulfonylacetone
- 4-Chlorophenylsulfonylmethane
- 4-Chlorophenylsulfonylpropane
Uniqueness
3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one is unique due to the presence of the ethoxybutenone moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-ethoxybut-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4S/c1-3-17-8-12(9(2)14)18(15,16)11-6-4-10(13)5-7-11/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJFBPCKVYIRGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397150 | |
Record name | 3-[(4-chlorophenyl)sulphonyl]-4-ethoxybut-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32083-35-5 | |
Record name | 3-[(4-chlorophenyl)sulphonyl]-4-ethoxybut-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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